molecular formula C14H17NO3 B11864425 Ethyl 3-(3,4-dihydroisoquinolin-2(1H)-YL)-2-oxopropanoate CAS No. 565178-77-0

Ethyl 3-(3,4-dihydroisoquinolin-2(1H)-YL)-2-oxopropanoate

Cat. No.: B11864425
CAS No.: 565178-77-0
M. Wt: 247.29 g/mol
InChI Key: PLWGFTDSFBWPRA-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-dihydroisoquinolin-2(1H)-YL)-2-oxopropanoate is a chemical compound with the molecular formula C13H15NO3. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,4-dihydroisoquinolin-2(1H)-YL)-2-oxopropanoate typically involves the reaction of 3,4-dihydroisoquinoline with ethyl acetoacetate under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-dihydroisoquinolin-2(1H)-YL)-2-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 3-(3,4-dihydroisoquinolin-2(1H)-YL)-2-oxopropanoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-dihydroisoquinolin-2(1H)-YL)-2-oxopropanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(3,4-dihydroisoquinolin-2(1H)-YL)-2-oxopropanoate is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic chemistry and potential biological activities make it a valuable compound for research and industrial applications .

Properties

CAS No.

565178-77-0

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

ethyl 3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxopropanoate

InChI

InChI=1S/C14H17NO3/c1-2-18-14(17)13(16)10-15-8-7-11-5-3-4-6-12(11)9-15/h3-6H,2,7-10H2,1H3

InChI Key

PLWGFTDSFBWPRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CN1CCC2=CC=CC=C2C1

Origin of Product

United States

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